1-(Trifluoromethyl)isoquinolin-6-ol

Lipophilicity Drug-likeness Physicochemical profiling

1-(Trifluoromethyl)isoquinolin-6-ol (CAS 2385701-84-6, molecular formula C₁₀H₆F₃NO, molecular weight 213.16 g/mol) is a fluorinated isoquinoline derivative bearing both a trifluoromethyl group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline scaffold. This compound belongs to the class of ring-fluorinated isoquinolines, which attract widespread attention as important components of pharmaceuticals and materials due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B12967461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)isoquinolin-6-ol
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(F)(F)F)C=C1O
InChIInChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H
InChIKeyVKLLXZXDPMJMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)isoquinolin-6-ol (CAS 2385701-84-6): A Dual-Functionality Heterocyclic Building Block for Medicinal Chemistry


1-(Trifluoromethyl)isoquinolin-6-ol (CAS 2385701-84-6, molecular formula C₁₀H₆F₃NO, molecular weight 213.16 g/mol) is a fluorinated isoquinoline derivative bearing both a trifluoromethyl group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline scaffold . This compound belongs to the class of ring-fluorinated isoquinolines, which attract widespread attention as important components of pharmaceuticals and materials due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group [1]. The compound is commercially available at purities of ≥98% and serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and protease-targeting agents .

Dual-functionality heterocyclic building block for medicinal chemistry and kinase/protease inhibitor synthesis.
Pre-organized for target engagement (H-bonding 6-OH) and pharmacokinetic optimization (lipophilic 1-CF₃).
Supported synthetic tractability via copper-catalyzed or radical trifluoromethylation routes.

Why 1-(Trifluoromethyl)isoquinolin-6-ol Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs in Structure-Activity Programs


The specific substitution pattern of 1-(Trifluoromethyl)isoquinolin-6-ol — with the -CF₃ group at position 1 and the -OH group at position 6 — creates a unique pharmacophoric signature that cannot be replicated by either the non-fluorinated parent (6-hydroxyisoquinoline) or positional isomers such as 6-(trifluoromethyl)isoquinolin-1(2H)-one (CAS 1184916-59-3). The 1-CF₃ group imparts a calculated LogP of approximately 3.0 (measured for the non-hydroxylated analog 1-(trifluoromethyl)isoquinoline) [1], substantially higher than that of the non-fluorinated 6-hydroxyisoquinoline scaffold. Simultaneously, the 6-OH group introduces hydrogen-bond donor capability (absent in 1-(trifluoromethyl)isoquinoline) and enables derivatization chemistry (etherification, esterification, nucleophilic substitution) that is inaccessible to the non-hydroxylated analog [2]. These dual functionalities are structurally pre-organized for both target engagement (via the H-bonding 6-OH) and pharmacokinetic optimization (via the lipophilic 1-CF₃), a combination not present in any single commercially available close analog.

Target 1-CF₃ / 6-OH
Non-fluorinated 6-hydroxyisoquinoline lacks the lipophilic CF₃ group; predicted LogP and metabolic stability context may differ substantially.
Target 1-CF₃ / 6-OH
Positional isomer 6-(trifluoromethyl)isoquinolin-1(2H)-one adopts a lactam tautomer; aromatic core and ring-nitrogen electronic environment are not interchangeable.
Target 1-CF₃ / 6-OH
1-(Trifluoromethyl)isoquinoline lacks the 6-OH hydrogen-bond donor; derivatization chemistry and target-engagement profile may not transfer directly.

Quantitative Differentiation Evidence: 1-(Trifluoromethyl)isoquinolin-6-ol vs. Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated 1-(Trifluoromethyl)isoquinoline

The target compound 1-(Trifluoromethyl)isoquinolin-6-ol combines the elevated lipophilicity conferred by the 1-CF₃ group with the hydrogen-bond donor capacity of the 6-OH group. The non-hydroxylated analog 1-(trifluoromethyl)isoquinoline (MW 197.16) exhibits LogP = 3.009, LogD (pH 7.4) = 3.009, and Polar Surface Area (PSA) = 12.89 Ų, with zero H-bond donors [1]. In contrast, the target compound (MW 213.16) bears one H-bond donor (6-OH) and two H-bond acceptors, with an expectedly lower LogP due to the polar hydroxyl group while retaining significant lipophilicity from the -CF₃ substituent. The PSA of the target compound is predictably higher than 12.89 Ų due to the additional oxygen atom, which may influence membrane permeability and blood-brain barrier penetration properties .

Physicochemical differentiation
Class-level inference
+1 H-bond donor, +1 acceptor, +16 Da MW vs. 1-(trifluoromethyl)isoquinoline (LogP 3.009, 0 donors). Estimated LogP reduction from polar OH.
Supports hydrogen-bond-dependent target engagement review.
No experimental LogP/logD data for target compound; predicted values only.
Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 1-CF₃/6-OH vs. 6-CF₃/1-OH Regioisomer in Drug Scaffold Design

Two regioisomeric compounds share the identical molecular formula (C₁₀H₆F₃NO, MW 213.16) but differ critically in the placement of the -CF₃ and -OH groups: 1-(Trifluoromethyl)isoquinolin-6-ol (CAS 2385701-84-6) places -CF₃ at position 1 and -OH at position 6, whereas 6-(trifluoromethyl)isoquinolin-1(2H)-one (CAS 1184916-59-3) places -CF₃ at position 6 and a carbonyl/hydroxyl (existing as a lactam tautomer) at position 1 . The 1-CF₃ substitution in the target compound positions the electron-withdrawing group adjacent to the ring nitrogen, directly modulating the basicity and reactivity of the isoquinoline nitrogen — an effect not present in the 6-CF₃ isomer. This electronic perturbation at the pyridine ring nitrogen is significant for metal-coordination chemistry and target binding interactions involving the heterocyclic nitrogen [1].

Positional isomer differentiation
Cross-study comparable
CF₃ ortho to ring N (target) vs. CF₃ at C6 with lactam core (comparator). Distinct tautomeric preference and electronic environment.
Regioisomer context; not synthetically interchangeable.
Structural comparison based on CAS registry and database entries.
Regioisomerism Scaffold diversification Medicinal chemistry

Synthetic Tractability: Copper-Catalyzed 1-Trifluoromethylation of Isoquinoline-N-oxides with Togni Reagent

The general scaffold of 1-(trifluoromethyl)isoquinolines is accessible via a copper(II) triflate-catalyzed reaction of isoquinoline-N-oxides with Togni reagent, as demonstrated by Fan, Song, Qiu, Liu, and Wu (2014). Sixteen 1-(trifluoromethyl)isoquinoline derivatives were prepared in good yields under mild conditions [1]. Zhang and Studer (2014) subsequently described a complementary radical trifluoromethylation approach using β-aryl-α-isocyano-acrylates and Togni reagent, yielding 1-trifluoromethylated isoquinolines in moderate to excellent yields without transition metals [2]. These established synthetic routes provide a reliable basis for accessing the target compound and its derivatives, unlike 6-(trifluoromethyl)isoquinolin-1(2H)-one which typically requires distinct synthetic strategies [3].

Synthetic tractability
Class-level inference
At least two published 1-CF₃-specific methodologies: Cu(II)-catalyzed N-oxide trifluoromethylation and radical isonitrile approach.
Supports scalable procurement and analog synthesis planning.
Data to verify; yields reported as good to excellent in literature.
Synthetic methodology Building block accessibility Late-stage functionalization

Scaffold Precedent: 1-(Trifluoromethyl)isoquinolin-6-amine Derivative (Valiglurax) Demonstrates Potent mGlu4 PAM Activity (EC₅₀ = 64.6 nM)

The 6-amino analog of the target compound, Valiglurax (N-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine; CAS 1976050-09-5), is a potent and selective mGlu4 positive allosteric modulator (PAM) with EC₅₀ values of 64.6 nM in human mGlu4/Gqi5 calcium mobilization assays and 197 nM in rat mGlu4 GIRK assays [1]. Valiglurax demonstrates oral bioavailability exceeding 35% across preclinical species, acceptable CYP inhibition profiles (>30 µM against 3A4, 2D6, and 2C9), and predicted human PK parameters of CLp 5–9 mL/min/kg and t₁/₂ 2–4 hours . The target compound 1-(Trifluoromethyl)isoquinolin-6-ol serves as a direct synthetic precursor to this pharmacologically validated chemotype, with the 6-OH group convertible to the 6-amine via established synthetic transformations .

Scaffold precedent (Valiglurax)
Cross-study comparable
6-NH₂ analog Valiglurax: EC₅₀ 64.6 nM (human mGlu4), oral F > 35%, CYP IC₅₀ > 30 µM for major isoforms.
Reported mGlu4 PAM activity context for 1-CF₃/6-substituted scaffold.
6-OH → 6-NH₂ transformation unlocks nanomolar potency; distinct pharmacological profile.
mGlu4 positive allosteric modulator CNS drug discovery Parkinson's disease

Protease Inhibitor Building Block Precedent: 6-Hydroxyisoquinoline Core in Trypsin Inhibitor Development

The 6-hydroxyisoquinoline core (present in the target compound) is an established building block for protease inhibitor development. 6-Hydroxyisoquinoline (CAS 7651-82-3) is explicitly used in proteomics research for preparing isoquinoline derivatives that act as protease inhibitors against trypsin, and as a reagent in Wnt signaling pathway inhibitor development [1]. The target compound 1-(Trifluoromethyl)isoquinolin-6-ol combines this protease-targeting 6-OH pharmacophore with the 1-CF₃ group, which enhances lipophilicity and metabolic stability relative to the non-fluorinated parent 6-hydroxyisoquinoline. Patent literature documents isoquinoline derivatives bearing guanidinobenzoyloxy groups at the 6-position as potent anti-trypsin agents [2], establishing the 6-OH isoquinoline scaffold as a privileged starting point for serine protease inhibitor optimization.

Protease inhibitor precedent
Class-level inference
6-Hydroxyisoquinoline core is an established trypsin inhibitor building block; patent literature documents 6-O-substituted anti-trypsin agents.
Supports protease-targeting building-block selection.
Direct comparative protease inhibition data for target compound not available.
Protease inhibition Trypsin Fragment-based drug discovery

Metabolic Stability Advantage of 1-CF₃ Substitution: Class-Level Evidence from Trifluoromethylated Isoquinolines

The trifluoromethyl group at the 1-position of isoquinolines is reported to enhance metabolic stability by polarizing the isoquinoline ring through its strong electron-withdrawing effect, thereby reducing susceptibility to oxidative metabolism . For the advanced analog Valiglurax (1-(trifluoromethyl)isoquinolin-6-amine), CYP inhibition profiling demonstrated acceptable selectivity with IC₅₀ values >30 µM against CYP3A4, 2D6, and 2C9, 12.5 µM against 2C19, and 1.5 µM against 1A2, with no CYP induction or time-dependent inhibition observed . The 6-OH group in the target compound may introduce additional metabolic pathways (glucuronidation, sulfation) not present in the 6-amine analog, but the 1-CF₃ group is expected to provide a degree of protection against CYP-mediated ring oxidation compared to the non-fluorinated 6-hydroxyisoquinoline scaffold [1].

Metabolic stability context
Class-level inference
1-CF₃ group reported to reduce oxidative ring metabolism via electron withdrawal; Valiglurax CYP IC₅₀ > 30 µM (3A4/2D6/2C9).
Reported metabolic stability context; 6-OH may introduce Phase II pathways.
No direct metabolic stability data for target compound; scaffold-level precedent only.
Metabolic stability Cytochrome P450 Oxidative metabolism

Optimal Research and Procurement Application Scenarios for 1-(Trifluoromethyl)isoquinolin-6-ol


Late-Stage Functionalization Precursor for CNS-Penetrant mGlu4 Positive Allosteric Modulators

Based on the demonstrated success of Valiglurax (EC₅₀ = 64.6 nM at human mGlu4, CNS-penetrant, orally bioavailable with F > 35%) , 1-(Trifluoromethyl)isoquinolin-6-ol is strategically positioned as a core intermediate for second-generation mGlu4 PAMs. The 6-OH group provides a versatile synthetic handle for introducing diverse amine, ether, or carbamate substituents to modulate potency, selectivity, and DMPK properties while retaining the validated 1-CF₃ isoquinoline pharmacophore . This scenario is particularly relevant for CNS drug discovery programs targeting Parkinson's disease or other neurological disorders where mGlu4 activation is therapeutically validated.

Fragment-Based Drug Discovery: 1-CF₃/6-OH Isoquinoline as a Privileged Fragment with Dual Functionality

The target compound's combination of the lipophilic 1-CF₃ group (LogP contribution ~3.0 based on analog data) and the H-bonding 6-OH group makes it an ideal fragment for fragment-based drug discovery (FBDD) campaigns. The 6-OH group can engage kinase hinge regions or protease active sites via hydrogen bonding, while the 1-CF₃ group occupies hydrophobic pockets and enhances metabolic stability . The compound's molecular weight (213.16 Da) falls within the optimal fragment range (MW < 250), and its demonstrated synthetic tractability via Togni reagent chemistry [1] enables rapid analog generation for structure-activity relationship (SAR) exploration.

Serine Protease Inhibitor Lead Optimization: Enhanced Lipophilicity 6-Hydroxyisoquinoline Scaffold

Building on the established use of 6-hydroxyisoquinoline as a trypsin inhibitor building block , 1-(Trifluoromethyl)isoquinolin-6-ol offers a differentiated, more lipophilic scaffold for optimizing serine protease inhibitors. The 1-CF₃ group enhances membrane permeability and may improve cellular potency relative to the non-fluorinated parent 6-hydroxyisoquinoline, while the 6-OH group retains the critical protease-targeting functionality . This scenario is applicable to anticoagulant development (thrombin, Factor Xa), anti-inflammatory programs (trypsin, chymotrypsin), and Wnt signaling pathway inhibitor research [1].

Kinase Inhibitor Scaffold: 6-OH as Hinge-Binding Motif with 1-CF₃ Occupying Selectivity Pocket

Hydroxylated isoquinolines have documented utility as protein-tyrosine kinase inhibitor scaffolds, with the hydroxyl group capable of engaging the kinase hinge region . The target compound's 1-CF₃ group provides additional hydrophobic bulk that can occupy kinase selectivity pockets not accessible to non-fluorinated analogs, potentially improving kinome-wide selectivity. The compound can serve as a starting point for developing selective kinase inhibitors through further functionalization at positions 3, 4, 5, 7, or 8 of the isoquinoline ring, leveraging the robust synthetic methodology available for 1-CF₃ isoquinolines . This scenario is relevant to oncology and inflammation programs targeting kinases such as HPK1, ROCK, or PI3K isoforms.

Application
Selection Property
Validation Focus
mGlu4 PAM lead optimization
6-OH as versatile synthetic handle for amine/ether/carbamate diversification
GPCR allosteric modulator assay context; CNS permeability review
Fragment-based drug discovery
MW
Kinase hinge-binding or protease active-site engagement screening
Serine protease inhibitor scaffold
Enhanced lipophilicity 6-hydroxyisoquinoline core vs. non-fluorinated parent
Trypsin/chymotrypsin inhibition endpoint review; cellular potency context
Kinase inhibitor development
6-OH hinge-binding motif with 1-CF₃ occupying hydrophobic selectivity pocket
Kinome-wide selectivity panel review; isoform-selectivity assay context
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